Thrombin receptor peptide sfllrnp
Overview
Description
Thrombin receptor peptide SFLLRNP is a synthetic peptide that mimics the action of thrombin, a serine protease involved in blood coagulation. This peptide sequence, Ser-Phe-Leu-Leu-Arg-Asn-Pro, is derived from the amino-terminal domain of the protease-activated receptor 1 (PAR-1). This compound activates PAR-1, leading to various cellular responses, including platelet aggregation and cell signaling pathways .
Mechanism of Action
Target of Action
The primary target of the Thrombin receptor peptide SFLLRNP, also known as (2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid, is the thrombin receptor . The Phe-2 residue of SFLLRNP is essential for the activation of this receptor .
Mode of Action
The SFLLRNP peptide interacts with its target, the thrombin receptor, by stimulating GTPase activity in platelet and CHRF-288 membranes . The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 .
Biochemical Pathways
The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity in platelet and CHRF-288 membranes . This suggests that the peptide is involved in the regulation of G-protein signaling pathways.
Pharmacokinetics
The peptide’s ability to stimulate gtpase activity in platelet and chrf-288 membranes suggests that it can interact with its target cells effectively .
Result of Action
The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity, which is a crucial process in signal transduction . This can have various downstream effects, depending on the specific cellular context.
Action Environment
The action of SFLLRNP is influenced by the cellular environment. For instance, the peptide’s ability to stimulate GTPase activity is observed in platelet and CHRF-288 membranes . .
Biochemical Analysis
Biochemical Properties
The Thrombin receptor peptide SFLLRNP interacts with various enzymes, proteins, and other biomolecules. The functional role of Arg-5 in this peptide was examined using a series of analogs having amino acid substitutions at position 5 . The results indicated that the electrostatic interaction of the Arg-guanidino group is important for the peptide to interact with the receptor .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. For instance, treatment of cultures with this peptide mimicked the deleterious effects of thrombin on motoneurons . Furthermore, cotreatment of the cultures with inhibitors of caspase activities completely prevented the death of motoneurons induced by either thrombin or SFLLRNP .
Molecular Mechanism
The this compound exerts its effects at the molecular level through various mechanisms. The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 . This interaction enhances the biological activity of the peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thrombin receptor peptide SFLLRNP typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Thrombin receptor peptide SFLLRNP primarily undergoes:
Substitution Reactions: Modifications at specific amino acid residues to study structure-activity relationships.
Oxidation and Reduction: These reactions can alter the peptide’s stability and activity.
Common Reagents and Conditions:
Oxidation/Reduction: Mild oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) are used.
Major Products: The major products of these reactions are modified peptides with altered biological activities, providing insights into the peptide’s interaction with PAR-1 .
Scientific Research Applications
Thrombin receptor peptide SFLLRNP has diverse applications in scientific research:
Chemistry: Used to study peptide-receptor interactions and structure-activity relationships.
Biology: Investigates cellular responses to PAR-1 activation, including platelet aggregation and apoptosis.
Medicine: Potential therapeutic applications in coagulation disorders and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Comparison with Similar Compounds
Thrombin receptor peptide SFLLRN: Lacks the proline residue, affecting its activity.
Thrombin receptor peptide TFLLRNP: Substitutes serine with threonine, altering receptor interaction.
Uniqueness: Thrombin receptor peptide SFLLRNP’s unique sequence and structure make it a potent activator of PAR-1, providing valuable insights into receptor activation mechanisms and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSIZRTNHGLSX-FLMSMKGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63N11O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162944 | |
Record name | Thrombin receptor peptide sfllrnp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145229-76-1 | |
Record name | Thrombin receptor peptide sfllrnp | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145229761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thrombin receptor peptide sfllrnp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the thrombin receptor peptide SFLLRNP induce cell rounding in 1321N1 astrocytoma cells?
A1: SFLLRNP, mimicking the action of thrombin, binds to the thrombin receptor on 1321N1 astrocytoma cells. [] This binding initiates a signaling cascade that activates the small G protein Rho. [] Activated Rho then triggers downstream pathways leading to increased myosin light chain phosphorylation. [] This phosphorylation event is necessary for the cytoskeletal rearrangements that result in cell rounding. [] Interestingly, this rounding response is independent of other pathways often associated with thrombin signaling, such as those involving phosphatidylinositol 3-kinase, mitogen-activated protein kinase, or Ca2+ mobilization. []
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